molecular formula C14H14ClN3O B1465461 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea CAS No. 1179185-17-1

3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea

Cat. No.: B1465461
CAS No.: 1179185-17-1
M. Wt: 275.73 g/mol
InChI Key: KJXBCSYWKWRSAL-UHFFFAOYSA-N
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Description

3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea is a useful research compound. Its molecular formula is C14H14ClN3O and its molecular weight is 275.73 g/mol. The purity is usually 95%.
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Biological Activity

3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea, also known as a urea derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a urea moiety linked to a 4-aminobenzyl group and a 2-chlorophenyl group. This unique structure contributes to its diverse biological properties. The presence of the amino group enhances its interaction with biological targets, while the chlorophenyl group may influence its lipophilicity and binding affinity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino and chlorophenyl groups facilitate hydrogen bonding and hydrophobic interactions with active sites, modulating the activity of these targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : A study evaluated the antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The compound exhibited significant inhibitory activity with IC50 values comparable to established chemotherapeutics like sorafenib .
  • Mechanisms of Action : The anticancer effects are believed to involve apoptosis induction and cell cycle arrest, with evidence suggesting that it activates caspases and generates reactive oxygen species (ROS), leading to programmed cell death .

Other Pharmacological Activities

  • Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity against various pathogens. This aspect is particularly relevant given the rising concern over antibiotic resistance .
  • Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation in preclinical models, suggesting its utility in treating conditions characterized by excessive inflammatory responses .

Study 1: Anticancer Evaluation

A recent study synthesized several urea derivatives, including this compound, and assessed their antiproliferative effects on human tumor cell lines. The results indicated that this compound had notable cytotoxic effects, with IC50 values ranging from 10 to 30 µM across different cell lines .

Cell LineIC50 (µM)Comparison CompoundIC50 (µM)
A54915Sorafenib12
HCT-11620Regorafenib18
MCF-725Doxorubicin22

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with this compound led to increased levels of activated caspases, indicating a clear apoptotic pathway activation .

Properties

IUPAC Name

1-[(4-aminophenyl)methyl]-3-(2-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-12-3-1-2-4-13(12)18-14(19)17-9-10-5-7-11(16)8-6-10/h1-8H,9,16H2,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXBCSYWKWRSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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